molecular formula C17H14Cl2N4S B11998519 5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11998519
M. Wt: 377.3 g/mol
InChI Key: NIIUUTLYHSVGNU-KEBDBYFISA-N
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Description

The compound 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution with 2,4-Dichlorophenyl Group: The triazole ring is then functionalized with a 2,4-dichlorophenyl group through a nucleophilic substitution reaction.

    Introduction of the 4-Ethylbenzylidene Group: The amino group on the triazole ring is reacted with 4-ethylbenzaldehyde to form the Schiff base (imine) linkage.

    Addition of Hydrosulfide Group: Finally, the hydrosulfide group is introduced through a reaction with hydrogen sulfide or a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it back to the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Due to its triazole core, the compound may exhibit antifungal and antibacterial activities.

    Anticancer Research: Potential use in the development of new anticancer drugs targeting specific cellular pathways.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, while the hydrosulfide group may interact with thiol-containing proteins, affecting their function. The compound’s ability to form Schiff bases allows it to modulate biological pathways by interacting with aldehyde or ketone groups in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 4-ethylbenzylidene group.

    4-((4-Ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 2,4-dichlorophenyl group.

    5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks both the 2,4-dichlorophenyl and 4-ethylbenzylidene groups.

Uniqueness

The unique combination of the 2,4-dichlorophenyl and 4-ethylbenzylidene groups in 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N4S

Molecular Weight

377.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14Cl2N4S/c1-2-11-3-5-12(6-4-11)10-20-23-16(21-22-17(23)24)14-8-7-13(18)9-15(14)19/h3-10H,2H2,1H3,(H,22,24)/b20-10+

InChI Key

NIIUUTLYHSVGNU-KEBDBYFISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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